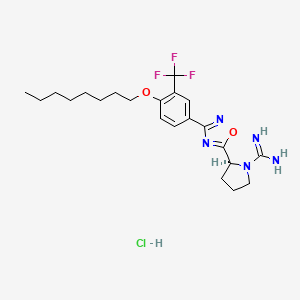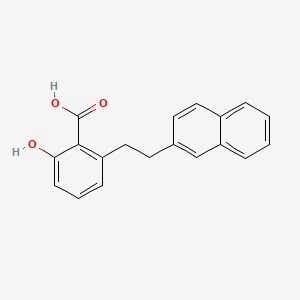![molecular formula C14H18N2O3 B610954 N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide CAS No. 1292285-54-1](/img/structure/B610954.png)
N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide” is a compound with the molecular formula C14H18N2O3 . It is also known as SPR inhibitor 3 or SPRi3 . The compound has a molecular weight of 262.30 g/mol .
Synthesis Analysis
A synthesis of this compound has been reported in a study . The preparation of the compound was achieved by the chemoselective N-acylation of serotonin, without using blocking groups in the key acylation step .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name of the compound is N - [2- (5-hydroxy-2-methyl-1 H -indol-3-yl)ethyl]-2-methoxyacetamide . The InChI and Canonical SMILES representations provide more detailed information about the molecular structure .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 262.30 g/mol, an XLogP3-AA of 1.6, and a topological polar surface area of 74.4 Ų . It has 3 hydrogen bond donors and acceptors, and 5 rotatable bonds .Scientific Research Applications
Anti-Hepatitis B Virus Activity: A study by Zhao, C., Zhao, Y., Chai, H., & Gong, P. (2006) on ethyl 5-hydroxyindole-3-carboxylates, closely related to the requested compound, found significant anti-HBV activity in one of the compounds, suggesting potential use in treating Hepatitis B virus infections (Zhao, C., Zhao, Y., Chai, H., & Gong, P., 2006).
Analytical Methods for Melatonin: Darwish, H., Attia, M., & Zlotos, D. (2012) developed spectrofluorimetric methods for determining melatonin in the presence of a compound structurally similar to N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide, indicating its relevance in pharmaceutical analysis (Darwish, H., Attia, M., & Zlotos, D., 2012).
Antiallergic Agents: Menciu, C., Duflos, M., Fouchard, F., et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides for their antiallergic properties. These compounds, related to the requested chemical, showed potential as antiallergic agents, with one compound being significantly potent in inhibiting histamine release (Menciu, C., et al., 1999).
Antimicrobial Agents: Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019) synthesized derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, showing close structural similarity. One derivative exhibited significant biological activity against the HeLa cell line and photogenic bacteria, indicating potential antimicrobial applications (Phutdhawong, W., et al., 2019).
Antiviral Activity: Ivachtchenko, A., Yamanushkin, P., Mitkin, O., et al. (2015) investigated substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and derivatives, closely related to the requested compound, for their antiviral properties against various viruses, including influenza. Some compounds showed significant activity, highlighting their potential as antiviral agents (Ivachtchenko, A., et al., 2015).
Mechanism of Action
Target of Action
SPR Inhibitor 3, also known as SPRi3 or N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide, is a potent inhibitor of Sepiapterin Reductase (SPR) . SPR is an enzyme that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase .
Mode of Action
SPRi3 displays high binding affinity to human SPR in a cell-free assay (IC50 =74 nM) and efficiently reduces biopterin levels in a cell-based assay (IC50 =5.2 μM) . By inhibiting SPR, SPRi3 effectively reduces the levels of BH4 .
Biochemical Pathways
The primary biochemical pathway affected by SPRi3 is the biosynthesis of BH4. SPR is a key enzyme in this pathway, and its inhibition leads to a reduction in BH4 levels . BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase . Therefore, the inhibition of SPR and the subsequent reduction in BH4 levels can have significant downstream effects on these enzymes and their associated biochemical pathways.
Result of Action
The primary molecular effect of SPRi3 is the reduction of BH4 levels through the inhibition of SPR . This can lead to a decrease in the activity of enzymes that require BH4 as a cofactor. On a cellular level, SPRi3 has been shown to reduce neuropathic and inflammatory pain, which is likely a result of its impact on BH4-dependent enzymes .
Action Environment
The environment in which SPRi3 acts can influence its efficacy and stability Factors such as pH, temperature, and the presence of other molecules can impact the binding affinity of SPRi3 to SPR and its ability to inhibit this enzyme.
properties
IUPAC Name |
N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXBWBBVLXZQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)
